![molecular formula C11H9N B3040342 1-Ethenylisoquinoline CAS No. 19026-44-9](/img/structure/B3040342.png)
1-Ethenylisoquinoline
Overview
Description
Scientific Research Applications
- Applications :
- Isoquinoline alkaloids are components of various biologically active products, including anti-cancer, anti-malarial, and other drugs .
- Strategies for isoquinoline synthesis include semi-synthesis and total synthesis .
- Chiral isoquinoline derivatives and isoquinolinium salts are promising drug candidates and find applications in the pharmaceutical industry .
- Applications :
Natural Alkaloids and Medicinal Chemistry
Photovoltaic Cells
Bioactive Compounds and Synthetic Procedures
Mechanism of Action
Target of Action
1-Ethenylisoquinoline is a derivative of isoquinoline, a heterocyclic aromatic organic compound . Isoquinolines are known to exhibit a broad range of biological activities
Mode of Action
Isoquinolines, in general, are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions of 1-Ethenylisoquinoline with its targets and the resulting changes are areas for future investigation.
Biochemical Pathways
Isoquinolines are known to influence various biochemical pathways
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of 1-Ethenylisoquinoline have not been extensively studied. Understanding these properties is crucial for determining the bioavailability of the compound. Future research should focus on investigating the pharmacokinetic properties of 1-Ethenylisoquinoline .
Result of Action
Isoquinoline derivatives have been reported to exhibit antioxidant activities , and quinoline derivatives have been associated with various biological activities . .
Action Environment
Isoquinolines are stable compounds that can undergo various reactions .
properties
IUPAC Name |
1-ethenylisoquinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N/c1-2-11-10-6-4-3-5-9(10)7-8-12-11/h2-8H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYXFITUYVYSJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC=CC2=CC=CC=C21 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethenylisoquinoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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